N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
Structural Classification and Nomenclature
The compound belongs to the pyrazolo[3,4-d]pyrimidinone class, a subset of nitrogen-rich heterocycles with demonstrated pharmacological versatility. Its systematic IUPAC name, N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide, delineates its structural features:
- Pyrazolo[3,4-d]pyrimidinone core : A bicyclic system combining pyrazole and pyrimidine rings, with oxygenation at position 4.
- Substituents :
- 1-(2,4-Dimethylphenyl): A disubstituted aryl group at position 1 of the pyrazole ring.
- N-(2,3-Dimethylphenyl)acetamide: An acetamide moiety linked to a 2,3-dimethylphenyl group at position 5 of the pyrimidinone ring.
Molecular Formula : $$ C{23}H{24}N4O2 $$
Molecular Weight : 396.47 g/mol.
The acetamide side chain enhances binding affinity to kinase ATP pockets, while dimethyl substitutions on both aryl groups optimize steric and electronic interactions with hydrophobic binding regions. Synthetic routes typically involve multi-step sequences starting from pyrazole-5-amine precursors, followed by cyclocondensation with diketones and subsequent N-alkylation/acylation.
| Structural Property | Detail |
|---|---|
| Core Heterocycle | Pyrazolo[3,4-d]pyrimidin-4-one |
| Key Substituents | 1-(2,4-Dimethylphenyl), 5-(2-(2,3-dimethylphenylamino)-2-oxoethyl) |
| Pharmacophoric Features | Hydrogen bond donors/acceptors, aromatic π-system, hydrophobic methyl groups |
Historical Context of Pyrazolo[3,4-d]Pyrimidinone Derivatives in Medicinal Chemistry
Pyrazolo[3,4-d]pyrimidinones gained prominence in the 1990s as purine mimetics, leveraging their structural resemblance to adenosine for targeting kinase signaling pathways. Early derivatives like sunitinib demonstrated potent VEGFR-2 inhibition, validating the scaffold’s utility in angiogenesis regulation. Subsequent optimization focused on:
- Ring Variation : Introducing substituents at positions 1, 5, and 6 to modulate selectivity.
- Bioisosteric Replacement : Replacing the pyrimidine ring’s oxygen with sulfur or modifying acetamide side chains to enhance pharmacokinetics.
The National Cancer Institute’s (NCI) 60-cell line screening platform identified pyrazolo[3,4-d]pyrimidinones as broad-spectrum antiproliferative agents, with IC$${50}$$ values ranging from nanomolar to micromolar levels. For instance, derivative 12b (a structural analog) exhibited dual inhibition of wild-type and mutant epidermal growth factor receptor (EGFR) with IC$${50}$$ values of 0.016 µM and 0.236 µM, respectively.
Evolutionary Milestones :
- First-Generation Inhibitors (2000s): Focused on VEGFR-2 and platelet-derived growth factor receptor (PDGFR) inhibition for antiangiogenic therapy.
- Second-Generation Derivatives (2010s): Incorporated fluorinated aryl groups and polar side chains to improve blood-brain barrier penetration for CNS applications.
- Third-Generation Hybrids (2020s): Combined pyrazolo[3,4-d]pyrimidinones with benzothiazole or quinazoline moieties to address kinase resistance mutations.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-8-9-20(16(3)10-14)28-22-18(11-25-28)23(30)27(13-24-22)12-21(29)26-19-7-5-6-15(2)17(19)4/h5-11,13H,12H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWDZZHBNXHGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials are usually substituted anilines and pyrazolopyrimidine derivatives. Common synthetic routes include:
Condensation Reactions: Combining substituted anilines with pyrazolopyrimidine derivatives under acidic or basic conditions.
Acylation Reactions: Introducing the acetamide group through acylation using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with pyrazolo[3,4-d]pyrimidine scaffolds exhibit promising anticancer activity. Specifically, studies have shown that N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation and apoptosis.
Kinase Inhibition
This compound has been investigated for its ability to inhibit various kinases. For instance, it has shown potential in inhibiting Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancer cells. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
Case Study 1: Inhibition of Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The IC50 values were determined using standard MTT assays across different concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| A549 (Lung) | 10 |
| HeLa (Cervical) | 12 |
Case Study 2: Targeting Kinases
In another investigation focusing on kinase inhibition, the compound was tested against Plk1 and other kinases. The results indicated a potent inhibitory effect with an IC50 value of approximately 50 nM for Plk1.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
- Lipophilicity : The target compound’s dimethyl groups likely enhance bioavailability compared to polar analogs like the 3-methoxyphenyl derivative .
- Electron Effects: Halogenated derivatives (e.g., 2,4-dichlorophenoxy in ) may exhibit stronger receptor binding via electron-withdrawing effects.
Physicochemical and Crystallographic Data
- Melting Points : The target compound’s m.p. is unreported, but analogs range from 190°C () to 302°C (), influenced by substituent symmetry and hydrogen bonding .
Biological Activity
N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₈H₁₈N₄O
- SMILES : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(=O)NC(C)C
This compound exhibits biological activity primarily through its interaction with specific molecular targets. Its mechanism involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases that are crucial for cell proliferation.
- Modulation of Receptor Activity : It acts as a partial agonist at peroxisome proliferator-activated receptor gamma (PPARγ), influencing metabolic pathways related to glucose and lipid metabolism.
Biological Assays and Efficacy
Research has demonstrated the compound's efficacy in various biological assays:
-
Anticancer Activity :
Cell Line IC50 (µM) Mechanism of Action SR (Leukemia) 10 G2/M phase arrest and apoptosis A549 (Lung Cancer) 15 Inhibition of cell proliferation - PPARγ Agonist Activity :
Case Studies
Several studies have focused on the biological evaluation of similar pyrazolo[3,4-d]pyrimidine derivatives:
- Study 1 : A series of analogs were synthesized and tested for their PPARγ activity. One derivative demonstrated an IC50 value of 0.03 mM with selective activity against PPARγ but not against PPARα or PPARδ .
- Study 2 : The structural modifications in the pyrazolo scaffold led to enhanced anticancer properties in a derivative that inhibited Polo-like kinase 1 (Plk1), a target in various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
